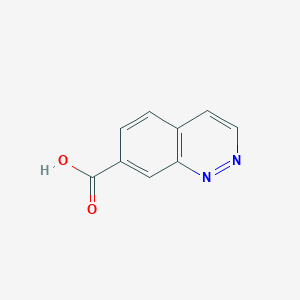

Cinnoline-7-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6N2O2 |

|---|---|

Molecular Weight |

174.16 g/mol |

IUPAC Name |

cinnoline-7-carboxylic acid |

InChI |

InChI=1S/C9H6N2O2/c12-9(13)7-2-1-6-3-4-10-11-8(6)5-7/h1-5H,(H,12,13) |

InChI Key |

BGBYEABQWRVNAP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=N2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Cinnoline 7 Carboxylic Acid and Its Derivatives

Foundational Reactions in Cinnoline (B1195905) Core Construction

The fundamental approaches to assembling the cinnoline ring system often involve intramolecular cyclization reactions of appropriately substituted benzene (B151609) derivatives. Several named reactions have become cornerstone methodologies in this field.

Richter Cinnoline Synthesis and Mechanistic Considerations

The Richter cinnoline synthesis, first reported by Victor von Richter in 1883, is a classic method for the formation of cinnoline derivatives. The reaction involves the diazotization of an o-aminoarylpropiolic acid or an o-aminoarylacetylene, which is then followed by hydration and subsequent cyclization. A key example of this synthesis is the cyclization of the alkyne o-C₆H₄(N₂Cl)C≡CCO₂H in water to yield 4-hydroxycinnoline-3-carboxylic acid. wikipedia.org This intermediate can then be further modified, for instance, through decarboxylation and reductive removal of the hydroxyl group, to afford the parent cinnoline heterocycle. wikipedia.org

The proposed mechanism of the Richter synthesis commences with the diazotization of the starting o-aminoarylalkyne. This is followed by an intramolecular cyclization where the diazonium group is attacked by the alkyne π-bond, leading to a vinyl cation intermediate. Subsequent trapping of this cation by water and tautomerization results in the formation of a 4-hydroxycinnoline derivative. The presence of the carboxylic acid group on the propiolic acid starting material directly leads to the corresponding cinnoline-3-carboxylic acid derivative.

Borsche Cinnoline Synthesis and its Adaptations

The Borsche cinnoline synthesis, and its subsequent adaptations, provides another versatile route to the cinnoline core. ijariit.comresearchgate.net This method typically involves the diazotization of o-aminoacetophenones, followed by cyclization of the resulting arenediazonium salt. ijariit.comresearchgate.net The Borsche-Herbert modification is particularly relevant for the synthesis of 4-hydroxycinnolines. ijariit.comresearchgate.net

While the classical Borsche synthesis does not directly yield a carboxylic acid at the 7-position, adaptations of this method using appropriately substituted o-aminoaryl ketones can provide access to cinnoline carboxylic acids. For instance, starting with an o-aminoacetophenone derivative bearing a carboxyl group or a precursor group at the desired position on the benzene ring would lead to the corresponding substituted cinnoline-4-ol. Further synthetic manipulations would then be required to introduce the carboxylic acid at the 7-position if not already present.

Widman's Synthesis for Cinnoline Carboxylic Acids and Esterifications

The Widman-Stoermer synthesis is a valuable method for preparing cinnolines, particularly those substituted at the 4-position. colab.wsdrugfuture.com The reaction involves the diazotization of an o-aminoarylethylene (an o-aminostyrene derivative) at room temperature, which then undergoes cyclization. drugfuture.com The nature of the substituent on the β-carbon of the vinyl group can influence the ease of cyclization, with simple alkyl groups generally facilitating the reaction. colab.ws

While direct synthesis of Cinnoline-7-carboxylic acid via the Widman-Stoermer reaction is not commonly reported, this method can be adapted to produce cinnoline scaffolds that can be further functionalized. For example, starting with an o-isopropenylaniline derivative would yield a 4-methylcinnoline. If the starting aniline contains a carboxylic acid group at the para-position to the amino group, this would result in a 4-methylthis compound.

Once a cinnoline carboxylic acid is obtained, esterification can be carried out through various standard procedures. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. masterorganicchemistry.comathabascau.ca For more sterically hindered cinnoline carboxylic acids, coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) can be employed to facilitate the formation of the ester bond under milder conditions. orgsyn.orgorganic-chemistry.org

Diazotization-Mediated Cyclizations and Annulations

Diazotization-mediated cyclization is a central theme in many cinnoline syntheses and is not limited to the named reactions discussed above. nih.gov This powerful strategy involves the generation of a reactive diazonium salt from an aniline precursor, which then undergoes an intramolecular reaction to form the heterocyclic ring. nih.gov

A general approach involves the diazotization of a substituted aniline, followed by coupling with a suitable active methylene (B1212753) compound, such as cyanoacetamide, to form a hydrazone. nih.gov Subsequent intramolecular cyclization of this hydrazone, often promoted by a Lewis acid like anhydrous aluminum chloride, leads to the formation of a 4-aminocinnoline-3-carboxamide. nih.gov Hydrolysis of the carboxamide group can then yield the corresponding carboxylic acid. The substituents on the initial aniline determine the substitution pattern on the final cinnoline product. For the synthesis of this compound, one would start with an appropriately substituted aniline, for instance, 4-aminobenzoic acid, and carry it through the diazotization, coupling, and cyclization sequence.

Advanced Strategies for this compound Scaffolding

Beyond the foundational reactions, multi-step synthetic sequences are often required to construct more complex this compound derivatives with specific substitution patterns for various applications, including biological evaluation.

Multi-Step Organic Synthesis Approaches

The synthesis of functionalized this compound scaffolds frequently involves a combination of the foundational reactions with other modern synthetic transformations. These multi-step approaches allow for the introduction of a wide range of substituents on the cinnoline core.

For example, a synthetic route could begin with a commercially available substituted aniline. This aniline can undergo diazotization and coupling to form a hydrazone, which is then cyclized to a 4-aminocinnoline-3-carboxamide derivative. nih.gov The amino group at the 4-position and the carboxamide at the 3-position offer multiple points for further functionalization. The carboxamide can be hydrolyzed to the carboxylic acid, and the amino group can be transformed into various other functional groups.

In a different approach, a substituted isatin-7-carboxylic acid can serve as a starting material. nih.gov Through a series of reactions, including ring-opening and subsequent cyclization involving a diazotization step, a this compound derivative can be obtained. nih.gov

The following table provides a conceptual overview of a multi-step synthesis to access substituted this compound derivatives, highlighting the versatility of these approaches.

| Starting Material | Key Transformation(s) | Intermediate(s) | Final Product Class |

| Substituted 4-Aminoaniline | Diazotization, Japp-Klingemann reaction, Fischer indole (B1671886) synthesis | Arylhydrazone, Indole derivative | Substituted this compound |

| Substituted o-Nitrobenzaldehyde | Reductive cyclization, Functional group interconversion | Cinnoline derivative | Functionalized this compound |

| Substituted Anthranilic Acid | Sandmeyer reaction, Cross-coupling, Cyclization | Halogenated benzoic acid, Biphenyl derivative | Substituted this compound |

Condensation Reactions for Cinnoline Ring Formation

Condensation reactions are a fundamental approach to constructing the cinnoline ring. These reactions typically involve the formation of a key bond in the heterocyclic structure through the joining of two or more molecules with the elimination of a small molecule, such as water.

One notable example is the Claisen-Schmidt condensation, which can be utilized to synthesize precursors for cinnoline derivatives. For instance, the condensation of 3-acetyl-7-chloro-6-fluoro-cinnolin-4(1H)-one with an aromatic benzaldehyde leads to the formation of a chalcone-like intermediate, which can then undergo further cyclization to yield more complex cinnoline structures. pnrjournal.com This initial condensation is a critical step in building the molecular complexity necessary for the subsequent formation of the full cinnoline ring system. pnrjournal.com

Another approach involves the condensation of a substituted aniline with a suitable carbonyl compound, followed by cyclization to form the cinnoline nucleus. For example, the reaction of 3-chloro-4-fluoro aniline can lead to the formation of 3-acetyl-7-chloro-6-fluoro cinnoline-4(1H)-one through a cyclic condensation process. pnrjournal.com

Below is a table summarizing representative condensation reactions for the formation of cinnoline precursors.

| Reactant 1 | Reactant 2 | Product | Reference |

| 3-acetyl-7-chloro-6-fluoro-cinnolin-4(1H)-one | Aromatic benzaldehyde | 7-chloro-6-fluoro-3-[-3-substituted phenylprop-2-enoyl] cinnoline-4(3H)-one | pnrjournal.com |

| 3-chloro-4-fluoro aniline | Diethyl malonate (or similar) | 3-acetyl-7-chloro-6-fluoro cinnoline-4(1H)-one | pnrjournal.com |

Cyclization Pathways Leading to the Cinnoline Nucleus

The cyclization of appropriately substituted aromatic precursors is a cornerstone of cinnoline synthesis. Several named reactions and modern catalytic methods have been developed to efficiently form the cinnoline nucleus.

The Richter cinnoline synthesis is a classical method that involves the cyclization of an ortho-alkynyl aryldiazonium salt. wikipedia.org This intramolecular cyclization proceeds to form a 4-hydroxycinnoline-3-carboxylic acid derivative, which can then be further modified. wikipedia.org

Transition metal-catalyzed reactions have emerged as powerful tools for cinnoline synthesis. Rhodium(III)-catalyzed cascade oxidative coupling and cyclization of Boc-arylhydrazines with alkynes provides a novel route to cinnoline and cinnolinium salt derivatives. nih.gov Similarly, copper-catalyzed aerobic intramolecular dehydrogenative cyclization of N-methyl-N-phenylhydrazones has been reported for the formation of cinnolines. nih.gov Palladium-catalyzed annulation of azo and diazo compounds also offers a pathway to the cinnoline core through a tandem C-H activation and C-N bond formation strategy. nih.gov

A transition-metal-free approach involves the intramolecular redox cyclization of 2-nitrobenzyl alcohol and benzylamine. nih.gov This method proceeds through the formation of a 2-nitrosobenzaldehyde intermediate, followed by condensation, isomerization, cyclization, and aromatization to yield the cinnoline product. nih.gov

The table below outlines various cyclization pathways for the synthesis of the cinnoline nucleus.

| Precursor | Reaction Type | Key Reagents/Catalysts | Product Type | Reference |

| o-Alkynyl aryldiazonium salt | Richter Synthesis | Water | 4-Hydroxycinnoline-3-carboxylic acid | wikipedia.org |

| Boc-arylhydrazine and alkyne | Rh(III)-catalyzed cyclization | Rh(III) catalyst | Cinnoline/Cinnolinium salt | nih.gov |

| N-methyl-N-phenylhydrazone | Cu-catalyzed cyclization | Copper catalyst, O2 | Cinnoline | nih.gov |

| Azo and diazo compounds | Pd-catalyzed annulation | Palladium catalyst | Cinnoline | nih.gov |

| 2-Nitrobenzyl alcohol and benzylamine | Intramolecular redox cyclization | Base (e.g., CsOH·H2O) | Cinnoline | nih.gov |

Alkylation and Arylation Techniques for Cinnoline Backbone Modification

Modification of the cinnoline backbone through the introduction of alkyl and aryl substituents is crucial for tuning the molecule's properties. While direct C-H functionalization of cinnolines is an area of ongoing research, methods developed for the structurally similar quinoline (B57606) scaffold provide valuable insights into potential synthetic strategies.

Arylation: Palladium-catalyzed reactions are widely employed for the arylation of heterocyclic compounds. For instance, the Pd-catalyzed direct C-H arylation of quinoline-8-carbaldehydes with aryl iodides or aryl diazonium salts has been demonstrated to produce aryl quinolinyl ketones. nih.gov Another approach is the palladium-catalyzed regioselective C-2 arylation of quinolines with unactivated arenes. nih.gov These methods, which involve the formation of a carbon-carbon bond between the heterocycle and an aryl group, could potentially be adapted for the arylation of the cinnoline backbone. The palladium-catalyzed coupling of an enolate with an ortho-functionalized aryl halide, known as α-arylation, is another powerful tool for constructing C-C bonds that could be applied in the synthesis of complex cinnoline derivatives. organic-chemistry.org

Alkylation: Copper-catalyzed reactions have shown promise for the alkylation of N-heteroarenes. An asymmetric copper-catalyzed alkylation of quinoline N-oxides with vinylarenes has been reported, affording chiral alkylated quinolines. nih.gov This method involves the generation of a chiral Cu-alkyl species that then reacts with the heterocyclic core. nih.gov Furthermore, a highly enantioselective copper-catalyzed alkynylation of quinolinium salts has been developed, which introduces an alkyne group that can be further transformed into an alkyl group. nih.gov Decarboxylative C-H alkylation of heteroarenes using copper catalysis offers another route to introduce alkyl groups. rsc.org

The following table summarizes alkylation and arylation techniques applicable to the modification of heterocyclic backbones like cinnoline.

| Reaction Type | Heterocycle Type | Reagents/Catalysts | Substituent Introduced | Reference |

| C-H Arylation | Quinoline | Aryl iodide/diazonium salt, Pd catalyst | Aryl | nih.gov |

| C-2 Arylation | Quinoline | Unactivated arene, Pd catalyst | Aryl | nih.gov |

| Enantioselective Alkylation | Quinoline N-oxide | Vinylarene, Cu catalyst, chiral ligand | Chiral alkyl | nih.gov |

| Enantioselective Alkynylation | Quinoline | Terminal alkyne, Cu catalyst, chiral ligand | Alkyne | nih.gov |

| Decarboxylative C-H Alkylation | Heteroarenes | Alkyl carboxylic acid, Cu catalyst | Alkyl | rsc.org |

Functionalization and Derivatization at the this compound Moiety

Once the this compound scaffold is synthesized, further modifications can be made to the carboxylic acid group and the cinnoline ring to generate a diverse range of derivatives.

Esterification and Amidation Reactions of the Carboxylic Acid Group

The carboxylic acid group at the 7-position of the cinnoline ring is a versatile handle for derivatization through esterification and amidation reactions.

Esterification: The Fischer esterification is a classic method for converting carboxylic acids to esters by reacting them with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. masterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.comchemguide.co.uklibretexts.org This equilibrium-driven reaction is typically pushed towards the product by using an excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.com This method can be applied to this compound to produce a variety of ester derivatives.

Amidation: The formation of amides from carboxylic acids and amines is a fundamental transformation in organic synthesis. iajpr.com Direct condensation of a carboxylic acid and an amine often requires high temperatures. mdpi.com Therefore, activating agents are commonly used to facilitate the reaction under milder conditions. For instance, reacting the acid chloride of this compound (prepared using a reagent like thionyl chloride) with an appropriate amine is an effective method for amide synthesis. researchgate.net This approach has been used to prepare substituted amides of quinoline-2-carboxylic acid. researchgate.net Alternatively, various coupling reagents can be employed to directly couple the carboxylic acid with an amine.

The table below presents common methods for the esterification and amidation of carboxylic acids.

| Reaction | Substrate | Reagent | Catalyst/Activating Agent | Product |

| Fischer Esterification | Carboxylic acid | Alcohol | Acid catalyst (e.g., H₂SO₄) | Ester |

| Amidation via Acid Chloride | Carboxylic acid | Amine | Thionyl chloride (to form acid chloride) | Amide |

| Direct Amidation | Carboxylic acid | Amine | Coupling reagent (e.g., DCC, EDC) | Amide |

Introduction of Halogen Substituents (Halogenation)

The introduction of halogen atoms onto the cinnoline ring can significantly influence the electronic and steric properties of the molecule, providing a handle for further functionalization through cross-coupling reactions. Electrophilic aromatic substitution is the primary method for halogenating the cinnoline ring.

N-Halosuccinimides, such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), are commonly used reagents for the halogenation of aromatic and heteroaromatic compounds. d-nb.info The reactivity of these reagents can be enhanced by the use of additives. For example, copper halides can promote the regioselective halogenation of coumarins using N-halosuccinimide as the halide source. d-nb.info Lactic acid derivatives have also been shown to act as halogen bond acceptors with NBS, enhancing the reactivity for aromatic bromination. nsf.gov A facile one-pot method for the bromination and dehydrogenation of tetrahydroquinolines using NBS has been developed, which could be conceptually applied to dihydrocinnoline precursors. rsc.org

The following table summarizes halogenation methods for heteroaromatic compounds.

| Halogenating Agent | Substrate Type | Additive/Catalyst | Position of Halogenation | Reference |

| N-Bromosuccinimide (NBS) | Tetrahydroquinoline | None | - | rsc.org |

| N-Halosuccinimide (NXS) | Coumarin | Copper halide | 3-position | d-nb.info |

| N-Bromosuccinimide (NBS) | Arene | Lactic acid derivative | Regioselective | nsf.gov |

Amination and Nitration Strategies on the Cinnoline Ring

The introduction of nitrogen-containing functional groups, such as amino and nitro groups, onto the cinnoline ring can dramatically alter the biological activity of the resulting derivatives.

Nitration: Electrophilic aromatic nitration is a standard method for introducing a nitro group onto an aromatic ring. The reaction typically employs a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.comyoutube.com The regioselectivity of nitration is influenced by the existing substituents on the ring. For halogenated benzo[c]cinnolines, a close structural analog to cinnolines, electrophilic nitration has been shown to occur regioselectively, with the nitro group being directed ortho to the halogen substituent. nih.gov The nitration of quinoline, another related heterocycle, typically yields a mixture of 5- and 8-nitroquinolines. stackexchange.com The conditions for the nitration of substituted aromatic rings can be tuned to achieve the desired products. stmarys-ca.edu

Amination: Direct electrophilic amination of an aromatic C-H bond is challenging. However, methods involving the reaction of a nucleophilic carbanion or organometallic species with an electrophilic nitrogen source can be employed. wikipedia.org Electrophilic aminating reagents often contain an electron-withdrawing group attached to the nitrogen atom. wikipedia.org For the cinnoline ring, amination might be achieved through the initial introduction of a halogen, which can then be displaced by an amine through a nucleophilic aromatic substitution reaction, or via transition metal-catalyzed amination of a halo-cinnoline.

The table below outlines strategies for the introduction of nitro and amino groups onto aromatic and heteroaromatic rings.

| Reaction | Substrate Type | Reagents | Product | Key Considerations | Reference |

| Nitration | Halogenated benzo[c]cinnoline | KNO₃, H₂SO₄ | Ortho-nitro derivative | Regioselective | nih.gov |

| Nitration | Quinoline | HNO₃, H₂SO₄ | 5- and 8-nitroquinolines | Mixture of isomers | stackexchange.com |

| Electrophilic Amination | Carbanion/Organometallic | Electrophilic nitrogen source | Amine | Requires pre-functionalization | wikipedia.org |

Palladium-Catalyzed Coupling Reactions (e.g., Heck Reaction) for Aryl/Alkenyl Substituents

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and have been widely applied in the synthesis of complex organic molecules. While direct examples of the Heck reaction on this compound are not extensively documented in readily available literature, the principles of this and related palladium-catalyzed reactions on similar heterocyclic systems, such as quinolines and isoquinolines, suggest a strong potential for their application in the functionalization of the cinnoline core.

The Heck reaction, discovered by Tsutomu Mizoroki and Richard F. Heck, involves the coupling of an unsaturated halide or triflate with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. This reaction is a cornerstone of modern organic synthesis due to its tolerance of a wide variety of functional groups. For the introduction of aryl and alkenyl substituents onto the this compound skeleton, a halo-substituted cinnoline precursor would likely be required.

Other significant palladium-catalyzed cross-coupling reactions that could be employed for the introduction of aryl substituents include the Suzuki-Miyaura coupling, which utilizes an organoboron reagent, and the Sonogashira coupling, for the introduction of alkynyl groups which can be subsequently reduced to alkenyl or alkyl groups. The Buchwald-Hartwig amination is another important palladium-catalyzed reaction for the formation of carbon-nitrogen bonds.

Recent advancements in C-H activation and functionalization offer a more direct approach, potentially avoiding the need for pre-functionalized halo-cinnolines. Palladium-catalyzed C-H activation has been successfully applied to various nitrogen-containing heterocycles, enabling the direct formation of C-C and C-N bonds. For instance, palladium-catalyzed C-2 selective arylation of quinolines has been achieved under mild conditions researchgate.net. Furthermore, palladium-catalyzed dual C-H activation has been utilized in the synthesis of benzo[c]cinnoline derivatives acs.orgacs.org. These methodologies highlight the potential for direct arylation or alkenylation of the cinnoline ring system.

While the carboxylic acid group at the 7-position might influence the reactivity and regioselectivity of these reactions, the extensive body of work on palladium-catalyzed functionalization of heterocycles provides a strong foundation for developing specific conditions for this compound and its derivatives.

Construction of Fused Heterocyclic Systems (e.g., Pyrimidine, Pyrazole, Imidazole, Thiophene, Triazepine annulations)

The fusion of additional heterocyclic rings onto the cinnoline framework can lead to novel chemical entities with unique properties and potential biological activities. Various synthetic strategies have been developed to construct such fused systems, often starting from appropriately functionalized cinnoline precursors.

Pyrimidine Annulation:

The construction of pyrimidine rings fused to the cinnoline core can be achieved through cyclocondensation reactions. For example, a series of substituted 3-aminopyrimido[5,4-c]cinnolines has been prepared starting from 4-amino-3-cinnolinecarboxylic acids researchgate.net. The initial step involves the condensation of the amino acid with acetic anhydride to form an oxazino[5,4-c]cinnoline intermediate. Subsequent reaction with hydrazines yields the desired 3-aminopyrimido[5,4-c]cinnoline derivatives. Another route involves the reaction of 4-amino-3-cinnolinecarboxylic acid hydrazides with N,N-dimethylformamide dimethyl acetal to also afford 3-aminopyrimido[5,4-c]cinnolines researchgate.net.

Pyrazole Annulation:

The synthesis of pyrazole-fused cinnolines, specifically pyrazolo[4,3-c]cinnoline derivatives, has been reported through multi-step synthetic sequences nih.govresearchgate.net. While not starting directly from this compound, these methods often involve the construction of a substituted cinnoline ring followed by the annulation of the pyrazole ring. For instance, a series of pyrazolo[4,3-c]cinnoline derivatives were synthesized and evaluated for their anti-inflammatory and antibacterial activities nih.gov.

Imidazole Annulation:

The synthesis of imidazo[4,5-c]cinnolines can be achieved from 3,4-diaminocinnoline precursors. Hofmann degradation of 4-amino-8-methylcinnoline-3-carboxamide provides the necessary 3,4-diaminocinnoline, which can then be cyclized with various reagents to form the imidazole ring ekb.eg. For example, reaction with formic acid or other one-carbon synthons can yield the fused imidazole system.

Thiophene Annulation:

While direct examples of thiophene annulation onto a this compound core are not readily found, synthetic strategies for analogous thieno[3,2-c]quinolines are well-established and could potentially be adapted. These methods often involve multi-step sequences starting from substituted anilines or quinolines nih.govbohrium.comeurekaselect.comresearchgate.net. The construction of the thiophene ring typically involves the introduction of sulfur-containing functionalities and subsequent cyclization.

Triazepine Annulation:

The construction of a seven-membered triazepine ring fused to the cinnoline nucleus has been demonstrated. The reaction of 4-aminocinnoline-3-carboxylic acid hydrazides with reagents like ethyl chloroformate or potassium O-ethyl dithiocarbonate can lead to the formation of 2,3,4,5-tetrahydro-1H-1,2,4-triazepino[6,5-c]cinnoline-2,5-diones and their corresponding 2-thiones, respectively ekb.eg. Furthermore, treatment of a 4-amino-3-cinnolinecarboxylic acid hydrazide with bromocyanogen has been shown to produce a 2-amino-3,4-dihydro-5H-1,3,4-triazepino[7,6-c]cinnolin-5-one derivative researchgate.net.

The following table summarizes some examples of fused heterocyclic systems constructed from cinnoline precursors.

| Fused Heterocycle | Starting Material | Reagents | Product | Reference |

| Pyrimido[5,4-c]cinnoline | 4-Amino-3-cinnolinecarboxylic acid | Acetic anhydride, then Hydrazine | 3-Aminopyrimido[5,4-c]cinnoline | researchgate.net |

| Imidazo[4,5-c]cinnoline | 4-Amino-8-methylcinnoline-3-carboxamide | 1. Hofmann degradation2. Formic acid | Imidazo[4,5-c]cinnoline | ekb.eg |

| Triazepino[6,5-c]cinnoline | 4-Aminocinnoline-3-carboxylic acid hydrazide | Ethyl chloroformate | 2,3,4,5-Tetrahydro-1H-1,2,4-triazepino[6,5-c]cinnoline-2,5-dione | ekb.eg |

| Triazepino[7,6-c]cinnoline | 4-Amino-3-cinnolinecarboxylic acid hydrazide | Bromocyanogen | 2-Amino-3,4-dihydro-5H-1,3,4-triazepino[7,6-c]cinnolin-5-one | researchgate.net |

Advanced Spectroscopic and Chromatographic Characterization of Cinnoline 7 Carboxylic Acid Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, including cinnoline (B1195905) derivatives. By probing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the chemical environment of individual atoms.

¹H NMR spectroscopy is instrumental in defining the proton framework of a molecule. For cinnoline-7-carboxylic acid analogs, the chemical shifts (δ) of the protons on the cinnoline core and any substituents provide a wealth of information. Aromatic protons on the cinnoline ring typically resonate in the downfield region, generally between δ 7.0 and 9.5 ppm, due to the deshielding effect of the aromatic ring current. researchgate.netjocpr.comchemicalbook.com The exact chemical shifts and coupling constants (J) between adjacent protons allow for the unambiguous assignment of each proton. For instance, in a study of 4-phenyl-3-(2,2,2-trifluoroacetyl)cinnoline-6-carboxylic acid, the aromatic protons appeared as a multiplet in the range of δ 7.40-7.52 ppm and singlets and doublets at higher chemical shifts, confirming the substitution pattern. jocpr.com The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a very downfield chemical shift, often above δ 10.0 ppm, and its presence is a key indicator of the -COOH functional group. jocpr.com

Table 1: Representative ¹H NMR Data for Cinnoline Analogs

| Compound | Solvent | Proton Chemical Shifts (δ, ppm) | Reference |

|---|---|---|---|

| 4-phenyl-3-(2,2,2-trifluoroacetyl)cinnoline-6-carboxylic acid | CDCl₃ | 10.5 (s, 1H, OH), 8.61 (s, 2H, Ar), 8.31 (d, 1H, Ar), 7.40- 7.52 (m, 5H, Ar) | jocpr.com |

| 1-(6-chloro-4-phenylcinnolin-3-yl)-2,2,2-trifluoroethanone | CDCl₃ | 8.01 (d, 1H, Ar), 7.74 (t, 2H, Ar), 7.40-7.53 (m, 5H, Ar) | jocpr.com |

Note: This table presents a selection of data for illustrative purposes. Actual chemical shifts can vary based on substitution and solvent.

Complementing ¹H NMR, ¹³C NMR spectroscopy provides a detailed map of the carbon skeleton. The chemical shifts in ¹³C NMR span a much wider range than in ¹H NMR (typically 0-220 ppm), which often allows for the resolution of every unique carbon atom in the molecule. oregonstate.eduyoutube.com For this compound analogs, the carbonyl carbon of the carboxylic acid group is a key diagnostic peak, typically appearing in the highly deshielded region of δ 160-185 ppm. chemijournal.com The carbons of the cinnoline ring itself give rise to a series of signals in the aromatic region (δ 110-160 ppm). chemijournal.comspectrabase.com The precise chemical shifts are sensitive to the electronic effects of substituents. For example, in a study of pyrazolo[4,3-c]cinnoline derivatives, the carbonyl carbon of a carboxylic acid was observed at 168.3 ppm. chemijournal.com

Table 2: Representative ¹³C NMR Data for Cinnoline Analogs

| Compound Feature | Typical Chemical Shift Range (δ, ppm) | Reference |

|---|---|---|

| Carboxylic Acid Carbonyl (C=O) | 160 - 185 | chemijournal.com |

| Cinnoline Aromatic Carbons | 110 - 160 | chemijournal.comnih.gov |

Note: The chemical shifts are approximate and can be influenced by the specific molecular structure and solvent.

For complex cinnoline analogs, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are indispensable for establishing atomic connectivity and stereochemistry. wikipedia.orgipb.ptslideshare.net

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. wikipedia.orgsdsu.edu Cross-peaks in a COSY spectrum connect protons that are J-coupled (typically through two or three bonds), allowing for the tracing of proton spin systems within the molecule and confirming the relative positions of protons on the cinnoline ring and its substituents.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence) : These experiments correlate proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. ipb.ptsdsu.edu This provides a direct link between the proton and carbon skeletons of the molecule, greatly aiding in the assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment is crucial for establishing long-range (typically 2-3 bonds) correlations between protons and carbons. ipb.ptsdsu.edu This technique is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of a molecule. For instance, an HMBC correlation between the carboxylic acid proton and the carbon at position 7 of the cinnoline ring would definitively confirm the structure of this compound.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. impactfactor.org For this compound analogs, high-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight, which in turn allows for the deduction of the elemental formula. jocpr.com

The fragmentation patterns observed in the mass spectrum provide valuable structural information. Under electrospray ionization (ESI), a common technique for analyzing such compounds, the protonated molecule [M+H]⁺ is often observed as the base peak. nih.govljmu.ac.uk Subsequent fragmentation can involve the loss of small neutral molecules. A characteristic fragmentation pathway for cinnoline derivatives is the loss of a nitrogen molecule (N₂). ljmu.ac.uk For this compound, the loss of carbon dioxide (CO₂) from the carboxylic acid group is another expected fragmentation. The study of these fragmentation patterns helps to confirm the presence of the cinnoline core and the carboxylic acid functionality. ljmu.ac.uknih.govresearchgate.net

Table 3: Common Mass Spectrometric Fragments for Cinnoline Carboxylic Acids

| Fragment | Description |

|---|---|

| [M+H]⁺ | Protonated molecular ion |

| [M-N₂]⁺ | Loss of nitrogen gas from the cinnoline ring |

| [M-CO₂]⁺ | Loss of carbon dioxide from the carboxylic acid group |

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. impactfactor.orgpressbooks.pub For this compound analogs, the IR spectrum will exhibit characteristic absorption bands corresponding to the carboxylic acid and the aromatic cinnoline ring.

The most prominent and diagnostic absorption for the carboxylic acid is the carbonyl (C=O) stretching vibration, which appears as a strong, sharp peak typically in the region of 1680-1725 cm⁻¹. orgchemboulder.comtutorchase.comlibretexts.org The O-H stretch of the carboxylic acid is also highly characteristic, presenting as a very broad band that spans a wide frequency range, typically from 2500 to 3300 cm⁻¹. orgchemboulder.comtutorchase.comlibretexts.org This broadness is due to hydrogen bonding between carboxylic acid molecules.

The aromatic C-H stretching vibrations of the cinnoline ring are usually observed as a group of weaker bands just above 3000 cm⁻¹. vscht.cz The C=C stretching vibrations within the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. vscht.cz The presence of a C-N stretching vibration can also be expected. jocpr.com

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1680 - 1725 | Strong, Sharp |

| Aromatic Ring | C-H stretch | > 3000 | Weak to Medium |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium to Weak |

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. This data is used to determine the empirical formula of the synthesized this compound analog. jocpr.comchemijournal.com The experimentally determined percentages are compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the compound's stoichiometric composition and purity. jocpr.comchemijournal.com

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing unequivocal proof of a molecule's structure and stereochemistry. For cinnoline derivatives, this technique has been instrumental in confirming structures and understanding intermolecular interactions within the crystal lattice. growingscience.comresearchgate.netresearchgate.net While a specific crystal structure for this compound was not found in the surveyed literature, extensive crystallographic work has been performed on closely related analogs, offering significant insights into the structural characteristics of the cinnoline framework. researchgate.netresearchgate.netrsc.org

The crystal structures of hydrochloride salts of 7-chloro- and 7-methyl-4-iminecinnoline-3-carboxylic acids, which are classical isosteres of quinolone antibacterials, have been determined. researchgate.net These studies reveal key structural parameters and packing arrangements. For instance, the 7-chloro analog crystallizes in the P21/c space group, while the 7-methyl analog adopts the P space group. researchgate.net A notable feature in both structures is a strong intramolecular hydrogen bond formed between the protonated 4-imine group and the 3-carboxylic group. researchgate.net

Further crystallographic studies have been conducted on other cinnoline analogs, such as 3-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-7,8-dihydrocinnolin-5(6H)-one, which was found to crystallize in the monoclinic P21/c space group. growingscience.comresearchgate.net The analysis of these structures provides valuable data on bond lengths, bond angles, and the planarity of the cinnoline ring system, which are crucial for structure-based drug design and understanding the molecule's physical properties. growingscience.comresearchgate.netvulcanchem.com Researchers have also utilized crystal structure prediction in conjunction with experimental X-ray diffraction to investigate the crystal packing of novel cinnoline oxides, highlighting the importance of supramolecular synthons and intermolecular interactions. rsc.orgrsc.org

Table 1: Crystallographic Data for Selected Cinnoline Analogs

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref |

|---|---|---|---|---|---|---|---|---|

| 7-Chloro-1-ethyl-1,4-dihydro-4-iminecinnoline-3-carboxylic acid HCl | - | Monoclinic | P21/c | 9.061 | 19.062 | 7.310 | 104.92 | researchgate.net |

| 7-Methyl-1-ethyl-1,4-dihydro-4-iminecinnoline-3-carboxylic acid HCl | - | Triclinic | P | 7.277 | 9.080 | 10.058 | 102.38 | researchgate.net |

| 3-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-7,8-dihydrocinnolin-5(6H)-one | C₁₇H₁₈N₂O₃ | Monoclinic | P21/c | 7.921 | 11.566 | 16.986 | 107.338 | growingscience.comresearchgate.net |

Note: '-' indicates data not provided in the source.

Theoretical and Computational Investigations of Cinnoline 7 Carboxylic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are indispensable tools for elucidating the intrinsic electronic properties of molecules like Cinnoline-7-carboxylic acid. These methods provide insights into the molecular geometry, orbital energies, and electron distribution, which are fundamental to understanding the compound's reactivity and stability.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a basis set such as 6-311++G(d,p), can be utilized to determine its optimized molecular geometry. These calculations would provide precise bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule in its ground state.

Table 1: Representative Theoretical Bond Lengths of Cinnoline-4-carboxylic acid (as an illustrative example) Note: This data is for Cinnoline-4-carboxylic acid and is provided to illustrate the type of information obtained from DFT calculations. Specific values for this compound would require dedicated computational studies.

| Bond | Calculated Bond Length (Å) |

| N1–N2 | 1.403 |

| C6–C7 | 1.402 |

| C7–C8 | 1.402 |

| C8–C9 | 1.402 |

| C-C (ring) | 1.355-1.402 |

| C-H | 1.070 |

Source: scribd.com

Molecular Orbital Analysis (e.g., HOMO-LUMO) for Reactivity Predictions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. scribd.comsid.ir

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ajchem-a.com For this compound, a molecular orbital analysis would map the distribution of these orbitals across the molecule. It is anticipated that the HOMO would be localized over the electron-rich regions of the cinnoline (B1195905) ring system, while the LUMO might be distributed over the electron-deficient areas, including the carboxylic acid group. Quantum chemical calculations on related cinnoline derivatives have been performed to determine these properties. researchgate.netajchem-a.com

Table 2: Illustrative Frontier Orbital Energies and Related Properties Note: These values are hypothetical and serve to illustrate the parameters derived from molecular orbital analysis. Actual values for this compound would need to be determined through specific calculations.

| Parameter | Symbol | Hypothetical Value |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 eV |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.0 eV |

| HOMO-LUMO Energy Gap | ΔE | 4.5 eV |

| Ionization Potential | I | 6.5 eV |

| Electron Affinity | A | 2.0 eV |

| Electronegativity | χ | 4.25 eV |

| Chemical Hardness | η | 2.25 eV |

Aromaticity Indices and Delocalization Studies of the Cinnoline Ring

The cinnoline ring is an aromatic heterocyclic system. Aromaticity is a key concept that describes the enhanced stability of cyclic, planar molecules with a delocalized π-electron system. Various computational indices are used to quantify the degree of aromaticity, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

Studies on the aromaticity of the parent cinnoline molecule and its benzo-fused analogues indicate that the benzene (B151609) ring portion generally exhibits a higher degree of aromaticity compared to the pyridazine (B1198779) ring. For this compound, it would be insightful to calculate these aromaticity indices to understand how the electron-withdrawing carboxylic acid group at the 7-position influences the electron delocalization and aromatic character of both the benzene and pyridazine rings within the cinnoline core.

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling and simulation techniques provide a dynamic picture of molecular behavior, which is essential for understanding conformational preferences and interactions in a simulated environment.

Conformational Analysis of this compound and its Derivatives

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary focus of conformational analysis would be the orientation of the carboxylic acid group relative to the plane of the cinnoline ring.

The rotation around the C7-COOH bond would lead to different conformers with varying energies due to steric interactions and potential intramolecular hydrogen bonding. Identifying the lowest energy conformer is crucial as it represents the most probable structure of the molecule. This information is vital for understanding how the molecule might interact with biological targets or other molecules. While specific conformational analyses of this compound are not prevalent in the literature, such studies are routinely performed for flexible molecules to understand their structure-activity relationships.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. An MD simulation of this compound, typically in a solvent like water, would provide a detailed view of its dynamic behavior.

These simulations can reveal how the molecule interacts with its surrounding solvent molecules, its conformational flexibility, and the stability of any intramolecular interactions. For instance, MD simulations could be used to explore the stability of a potential hydrogen bond between the carboxylic acid proton and the nitrogen atom at the 2-position of the cinnoline ring. Such simulations are frequently employed to study the stability of ligand-protein complexes, and the same principles can be applied to understand the intrinsic dynamics of the molecule itself. researchgate.net

Prediction of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Theoretical studies and computational modeling provide critical insights into the non-covalent interactions that dictate the supramolecular assembly and physicochemical properties of this compound. While specific experimental data on the crystal structure of this compound is limited in publicly accessible literature, its intermolecular interaction profile can be predicted based on its structural features and by drawing parallels with analogous compounds like quinolone carboxylic acid derivatives and other substituted cinnolines. nih.govmdpi.com

Hydrogen Bonding: The molecular architecture of this compound features both hydrogen bond donors and acceptors, making hydrogen bonding a primary force in its intermolecular interactions. The carboxylic acid group (-COOH) is a potent hydrogen bond donor through its hydroxyl proton and an acceptor via its carbonyl oxygen and hydroxyl oxygen. The nitrogen atoms within the cinnoline ring system also act as hydrogen bond acceptors.

It is anticipated that in a solid state, this compound molecules would form strong hydrogen-bonded dimers, a common motif for carboxylic acids. mdpi.com In this arrangement, the carboxylic acid groups of two molecules would interact in a head-to-tail fashion. Furthermore, the nitrogen atoms of the cinnoline core could participate in hydrogen bonding with the carboxylic acid groups of neighboring molecules, leading to the formation of extended hydrogen-bonded networks. The presence of these strong, directional interactions is expected to significantly influence the compound's melting point, solubility, and crystal packing.

Computational Approaches to Structure-Activity Relationship (SAR) Studies

Computational methods are indispensable tools for elucidating the Structure-Activity Relationship (SAR) of bioactive molecules like this compound. These approaches aim to correlate a compound's structural or physicochemical properties with its biological activity, thereby guiding the design of more potent and selective derivatives. While specific SAR studies on this compound are not extensively documented, the methodologies applied to analogous cinnoline and quinoline (B57606) derivatives provide a framework for how such investigations would be approached. physchemres.orgresearchgate.net

Molecular docking, for instance, is a computational technique used to predict the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. researchgate.netnih.gov For this compound derivatives, docking studies could reveal key interactions, like hydrogen bonds with specific amino acid residues or π-π stacking with aromatic moieties within the active site, that are crucial for biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a more quantitative approach to SAR. It involves the development of mathematical models that relate the biological activity of a series of compounds to their calculated molecular descriptors. nih.goveurjchem.comresearchgate.net For a series of this compound analogs, a QSAR study would typically involve the following steps:

Data Set Assembly: A collection of this compound derivatives with experimentally determined biological activities (e.g., IC₅₀ values for enzyme inhibition) would be compiled.

Molecular Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated using specialized software.

Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, would be employed to build a mathematical equation that correlates the descriptors with the biological activity. nih.goveurjchem.com

Model Validation: The predictive power of the developed QSAR model would be rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability. researchgate.net

QSAR models for related quinoline carboxylic acid derivatives have successfully predicted their inhibitory activity against various biological targets, demonstrating the utility of this approach. nih.goveurjchem.comresearchgate.net

Molecular Descriptors and Their Correlation with Activity Hypotheses

The selection of appropriate molecular descriptors is a critical step in QSAR modeling. These descriptors quantify different aspects of a molecule's structure and properties. For this compound and its derivatives, relevant descriptors would likely fall into the following categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These descriptors are crucial for understanding electrostatic interactions and the reactivity of the compounds. For example, the distribution of charges on the cinnoline ring and the carboxylic acid group could influence binding to a polar active site.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. Steric hindrance or a specific molecular shape can be critical for fitting into a binding pocket.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a common descriptor for hydrophobicity. This property is vital for membrane permeability and hydrophobic interactions with the target.

Topological Descriptors: These are numerical values derived from the two-dimensional representation of the molecule, describing its connectivity and branching.

The correlation of these descriptors with biological activity can lead to specific hypotheses. For instance, a positive correlation with a descriptor related to hydrogen bond donating capacity might suggest that this interaction is crucial for activity. Conversely, a negative correlation with a steric descriptor might indicate that bulky substituents are detrimental.

Below is an interactive data table showcasing typical molecular descriptors that would be considered in a QSAR study of this compound derivatives, based on studies of analogous compounds.

| Descriptor Class | Specific Descriptor Example | Potential Activity Hypothesis |

| Electronic | HOMO Energy | A higher HOMO energy might correlate with increased activity if the mechanism involves electron donation. |

| Electronic | Dipole Moment | A larger dipole moment could enhance binding to a polar active site, thus increasing activity. |

| Steric | Molecular Volume | Increased molecular volume might negatively impact activity if the binding pocket is sterically constrained. |

| Hydrophobic | LogP | An optimal LogP value is often required for good cell permeability and target engagement. |

| Topological | Wiener Index | This can relate to the overall shape and branching of the molecule, which can be critical for receptor fit. |

By systematically modifying the structure of this compound and evaluating the effects on activity through the lens of QSAR, researchers can develop a deeper understanding of its SAR and rationally design new, more effective analogs.

Chemical Reactivity and Mechanistic Pathways of Cinnoline 7 Carboxylic Acid

Electrophilic Aromatic Substitution Reactions on the Cinnoline (B1195905) Core

The cinnoline ring system is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the two nitrogen atoms. However, reactions with strong electrophiles can occur, with substitution predicted to take place on the benzene (B151609) ring rather than the more electron-deficient pyridazine (B1198779) ring. The directing effect of the existing carboxylic acid group at the 7-position and the nitrogen atoms must be considered to predict the regioselectivity of such reactions.

The carboxylic acid group is a deactivating, meta-directing substituent. Conversely, the pyridazine ring as a whole exerts a deactivating effect on the fused benzene ring. Theoretical considerations suggest that electrophilic attack is most likely to occur at positions 5 and 6, which are ortho and para to the point of fusion and meta to the carboxylic acid group. The precise outcome can be influenced by the specific electrophile and reaction conditions.

| Position of Substitution | Predicted Reactivity | Rationale |

| 5 | Possible | Ortho to the fused ring system, meta to the carboxylic acid. |

| 6 | Possible | Para to the fused ring system, meta to the carboxylic acid. |

| 8 | Less Likely | Ortho to the carboxylic acid group (steric hindrance and deactivation). |

This table is based on theoretical predictions of reactivity and directing effects.

Nucleophilic Substitution Reactions and Regioselectivity Studies

The electron-deficient nature of the pyridazine ring makes the cinnoline core susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atoms (positions 3 and 4). However, in Cinnoline-7-carboxylic acid, the absence of a suitable leaving group on the pyridazine ring makes direct nucleophilic aromatic substitution challenging under standard conditions.

If a leaving group, such as a halogen, were present at the 4-position, nucleophilic substitution would be expected to proceed readily at that site. The regioselectivity is dictated by the significant electron deficiency at the C-4 position, which is influenced by both adjacent nitrogen atoms.

Reactions Involving the Carboxylic Acid Functionality (e.g., Decarboxylation)

Other reactions of the carboxylic acid functionality include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst to form the corresponding ester.

Amide formation: Conversion to an acyl chloride followed by reaction with an amine to yield an amide.

Reduction: Reduction of the carboxylic acid to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org

| Reaction | Reagents | Expected Product |

| Decarboxylation | Heat | Cinnoline |

| Esterification | R-OH, H⁺ | 7-(Alkoxycarbonyl)cinnoline |

| Amide Formation | 1. SOCl₂, 2. R₂NH | 7-(Dialkylaminocarbonyl)cinnoline |

| Reduction | LiAlH₄, then H₂O | (Cinnolin-7-yl)methanol |

This table outlines expected reactions based on the general reactivity of aromatic carboxylic acids.

Oxidation and Reduction Chemistry of the Cinnoline Ring System

Oxidation: The cinnoline ring system is relatively resistant to oxidation. However, strong oxidizing agents can lead to the formation of N-oxides. Oxidation of the parent cinnoline with peracids typically yields a mixture of cinnoline 1-oxide and cinnoline 2-oxide. The presence of the deactivating carboxylic acid group at the 7-position might influence the regioselectivity of N-oxidation, potentially favoring oxidation at the N-2 position due to steric hindrance from the peri-positioned carboxylic acid.

Reduction: The pyridazine ring of the cinnoline system can be selectively reduced. Catalytic hydrogenation or reduction with dissolving metals can lead to the formation of 1,4-dihydrocinnoline (B8695256) derivatives. More vigorous reduction can lead to the cleavage of the N-N bond and subsequent rearrangement. For instance, the reduction of some cinnolines with sodium and alcohol has been shown to yield indoles. wikipedia.org The reduction of the carboxylic acid group to a primary alcohol can also be achieved with strong reducing agents as mentioned previously. libretexts.orglibretexts.org

| Reaction | Reagents | Expected Product on the Ring |

| N-Oxidation | Peroxy acids (e.g., m-CPBA) | This compound 1-oxide and/or 2-oxide |

| Ring Reduction | Catalytic Hydrogenation (e.g., H₂/Pd) | 1,4-Dihydrothis compound |

| Reductive Cleavage | Na, EtOH | Potential formation of indole (B1671886) derivatives |

This table summarizes the expected oxidation and reduction products of the cinnoline ring system.

Ring-Opening and Rearrangement Reactions of Cinnoline Derivatives

Under certain reductive conditions, the cinnoline ring system can undergo ring-opening followed by rearrangement. As mentioned, the reduction of some cinnoline derivatives can lead to the formation of indoles. wikipedia.org This transformation involves the cleavage of the N-N bond and subsequent cyclization. Specific studies on this compound are limited, but it is plausible that under similar reductive cleavage conditions, it could potentially yield indole-6-carboxylic acid.

Thermolysis or photolysis of cinnoline derivatives can also lead to the extrusion of molecular nitrogen (N₂) and the formation of benzocyclobutadiene, which is highly reactive and can undergo further reactions. The presence of the carboxylic acid group might influence the stability and subsequent reactivity of these intermediates.

Acid-Base Properties and Protonation Equilibria

This compound possesses both a basic nitrogenous heterocyclic ring and an acidic carboxylic acid group. The parent cinnoline is a weak base with a pKa of 2.64 for its conjugate acid. organicchemistrytutor.com The carboxylic acid group is acidic, and its pKa is expected to be in the typical range for aromatic carboxylic acids, likely around 3-5.

The protonation equilibria will, therefore, involve at least two ionization steps. In strongly acidic solutions, both the nitrogen of the cinnoline ring and the carbonyl oxygen of the carboxylic acid will be protonated. As the pH increases, the carboxylic acid will deprotonate first to form a zwitterionic species. At higher pH, the protonated cinnolinium ion will deprotonate.

The pKa of the carboxylic acid group in this compound is influenced by the electron-withdrawing nature of the cinnoline ring system, which would be expected to make it a slightly stronger acid than benzoic acid (pKa ≈ 4.2).

| Functional Group | Property | Expected pKa Range |

| Cinnoline Ring (as a base) | Weakly Basic | ~2-3 (for the conjugate acid) |

| Carboxylic Acid | Acidic | ~3-4 |

This table provides estimated pKa values based on the properties of the parent compounds.

Cinnoline 7 Carboxylic Acid As a Strategic Scaffold in Medicinal Chemistry Research

Design Principles for New Chemical Entities Based on the Cinnoline (B1195905) Scaffold

The cinnoline nucleus, a bicyclic aromatic heterocycle, is recognized in medicinal chemistry as a versatile and strategic scaffold for the development of new chemical entities. wisdomlib.orgnih.govresearchgate.net Its unique structural properties and ability to interact with a variety of molecular targets make it a valuable starting point for drug design. nih.gov The design principles for creating novel therapeutic agents based on this scaffold involve several key strategies aimed at optimizing pharmacodynamic and pharmacokinetic properties. nih.govresearchgate.net

A primary design principle is molecular hybridization , where the cinnoline core is combined with other known pharmacophores to create hybrid molecules with potentially synergistic or dual activities. For instance, integrating a pyrazoline moiety with the cinnoline structure has been explored to develop agents with both anti-inflammatory and antibacterial properties. nih.gov Similarly, the incorporation of a sulphonamide group has been shown to enhance antimicrobial and antifungal activity. nih.gov

Another fundamental principle is the strategic modification of substituents at various positions on the cinnoline ring. The nature, position, and stereochemistry of these substituents play a critical role in determining the compound's biological activity and selectivity. nih.govnih.gov Structure-activity relationship (SAR) studies have demonstrated that even minor alterations can lead to significant changes in potency and therapeutic effect. For example, the introduction of electron-donating groups versus electron-withdrawing groups at specific positions on an attached phenyl ring can selectively enhance either anti-inflammatory or antibacterial activity, respectively. nih.govmdpi.com

Structure-based drug design (SBDD) is also employed, utilizing knowledge of the three-dimensional structure of a biological target. By understanding the binding site of an enzyme or receptor, chemists can design cinnoline derivatives that fit precisely into the active site, leading to potent and selective inhibition. This approach is particularly relevant for designing enzyme inhibitors, such as those targeting kinases or topoisomerases. researchgate.net

Finally, the principle of bioisosteric replacement is often applied. Cinnoline itself is an isostere of quinoline (B57606) and isoquinoline, meaning it has similar physical and chemical properties. pnrjournal.com This principle is extended to its derivatives, where one functional group can be replaced by another with similar properties to improve potency, reduce toxicity, or alter metabolic stability without losing the desired biological activity.

Methodologies for Investigating Molecular Interactions with Biological Targets

Enzyme Inhibition Mechanism Studies (e.g., Kinases, Topoisomerases)

The investigation of how cinnoline derivatives inhibit enzyme activity is crucial for their development as therapeutic agents. A variety of biochemical and cellular assays are employed to elucidate these mechanisms.

For kinase inhibition , such as with Phosphoinositide 3-kinases (PI3Ks) or Bruton's tyrosine kinase (BTK), the initial assessment typically involves in vitro enzymatic assays. nih.govnih.gov These assays directly measure the ability of a compound to inhibit the kinase's catalytic activity, often by quantifying the phosphorylation of a substrate. The results are typically expressed as an IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. nih.gov To understand the mechanism further, kinetic studies are performed to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to the substrate or ATP. Cellular assays are then used to confirm that the compound can inhibit the kinase within a living cell and affect downstream signaling pathways, such as the PI3K/Akt pathway. nih.gov

For topoisomerase inhibition , the primary methodology involves DNA cleavage or relaxation assays. nih.gov Topoisomerases work by creating transient breaks in DNA to relieve torsional stress. arabjchem.org Inhibitors can stabilize the covalent complex formed between the enzyme and DNA, leading to permanent DNA strand breaks. nih.gov Assays using supercoiled plasmid DNA can visualize this effect; effective inhibitors prevent the enzyme from re-ligating the DNA, resulting in an accumulation of cleaved DNA, which can be separated and quantified using gel electrophoresis. mdpi.com Cinnoline derivatives, specifically substituted dibenzo[c,h]cinnolines, have been studied for their ability to act as non-camptothecin topoisomerase 1 (TOP1) inhibitors by assessing their capacity to induce DNA cleavage in the presence of the TOP1 enzyme. nih.gov

Receptor Ligand Binding Research

To investigate the interaction of cinnoline derivatives with specific biological receptors, ligand binding assays are the primary methodology. These assays measure the affinity of a ligand (the cinnoline derivative) for a receptor. In a typical radioligand binding assay, a radiolabeled ligand with known affinity for the receptor is incubated with a preparation of the target receptor (e.g., cell membranes). The cinnoline compound is then added at various concentrations to compete with the radioligand for binding. The amount of radioactivity displaced is measured, allowing for the calculation of the compound's binding affinity (Ki). Cinnoline-based compounds have been found to interact with a range of receptors, including GABAA, CSF-1R, H3R, and the Vanilloid receptor subtype VR1 (TRPV1), indicating their potential in treating neurological and inflammatory disorders. nih.gov

Structure-Activity Relationship (SAR) Elucidation Methodologies for Cinnoline Derivatives

Elucidating the Structure-Activity Relationship (SAR) is a cornerstone of medicinal chemistry, providing critical insights into how a molecule's chemical structure correlates with its biological activity. nih.gov The primary methodology for SAR studies of cinnoline derivatives involves the systematic synthesis of a series of analogues where specific parts of the molecule are altered, followed by the evaluation of their biological activity. nih.govnih.gov

A common approach is to modify the substituents on the cinnoline core or on attached phenyl rings. For example, in the development of dual anti-inflammatory and antibacterial agents, researchers have synthesized series of compounds where electron-donating groups (e.g., methoxy (B1213986), hydroxyl) and electron-withdrawing groups (e.g., chloro, nitro) were placed at various positions. nih.govmdpi.com By comparing the anti-inflammatory and antibacterial activities of these analogues, researchers determined that electron-donating groups on a benzoyl ring tended to increase anti-inflammatory activity, whereas an electron-withdrawing substituent on a phenyl group of the core cinnoline structure was associated with increased antibacterial activity. nih.govmdpi.com

Another key SAR methodology is the alteration of linker or spacer units. In one study of pyrazolo[4,3-c]cinnoline derivatives, it was found that introducing a methylene (B1212753) spacer between a phenyl group and a carbonyl carbon increased anti-inflammatory activity, while an O-CH2 group led to a significant decrease in activity. mdpi.com

For anticancer agents targeting topoisomerase 1, SAR studies on dibenzo[c,h]cinnolines revealed that the presence of a methylenedioxy group on a specific ring was crucial for activity. nih.govmdpi.com Its removal or replacement with other substituents like methoxy or hydroxy groups resulted in a substantial loss of TOP1-targeting ability. nih.gov These systematic modifications and subsequent biological testing allow for the construction of a detailed SAR map, guiding the rational design of more potent and selective compounds.

| Structural Modification | Biological Target/Activity | Observed SAR Finding | Reference |

| Electron-donating group on benzoyl ring | Anti-inflammatory | Increased activity | mdpi.com |

| Electron-withdrawing group on phenyl ring | Antibacterial | Increased activity | nih.gov |

| Methylene spacer between phenyl and carbonyl | Anti-inflammatory | Increased activity | mdpi.com |

| Removal of methylenedioxy group | Topoisomerase 1 | Substantial loss of activity | nih.govmdpi.com |

Investigation of Potential Biological Action Mechanisms

Cinnoline derivatives exhibit a broad spectrum of pharmacological activities, and research has focused on elucidating their mechanisms of action at the molecular level. wisdomlib.orgnih.gov

For anticancer mechanisms , cinnoline-based compounds have been shown to interfere with several key cellular processes. A primary mechanism is the inhibition of topoisomerases, essential enzymes for DNA replication and repair. pnrjournal.com Dibenzo[c,h]cinnoline derivatives, for example, function as Topoisomerase 1 (TOP1) inhibitors, inducing DNA cleavage and leading to cancer cell death. nih.gov Another significant anticancer mechanism is the inhibition of protein kinases that are critical for tumor growth and survival. researchgate.net Certain cinnoline derivatives have been developed as potent inhibitors of the PI3K/Akt signaling pathway, which is often hyperactivated in cancer. nih.gov Others have been shown to inhibit Bruton's tyrosine kinase (BTK), a target in B-cell malignancies. nih.gov

In the context of anti-inflammatory mechanisms , cinnoline derivatives target enzymes involved in the inflammatory cascade. One such mechanism is the inhibition of human neutrophil elastase (HNE), a protease implicated in many inflammatory disorders. nih.gov Another molecular target is phosphodiesterase 4 (PDE4), an enzyme that regulates the levels of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). mdpi.com By inhibiting PDE4, these compounds can down-regulate the production of inflammatory mediators such as tumor necrosis factor (TNF-α). mdpi.com

The antimicrobial mechanism of action for some cinnoline derivatives involves the inhibition of essential bacterial enzymes. A well-established target for antibacterial agents is DNA gyrase, a type II topoisomerase found in bacteria but not in humans. jocpr.com Inhibition of this enzyme prevents bacterial DNA replication, leading to cell death. Molecular docking studies have been used to predict and confirm the binding of cinnoline derivatives to the active site of enzymes like E. coli topoisomerase II DNA gyrase B. researchgate.net Additionally, some cinnoline compounds have been found to inhibit siderophore biosynthesis, a process crucial for iron acquisition in many pathogenic bacteria. nih.gov

| Compound Class | Biological Activity | Molecular Mechanism of Action | Reference |

| Dibenzo[c,h]cinnolines | Anticancer | Topoisomerase 1 (TOP1) inhibition | nih.gov |

| Substituted Cinnolines | Anticancer | PI3K/Akt pathway inhibition | nih.gov |

| 4-Aminocinnoline-3-carboxamides | Anticancer / Autoimmune | Bruton's tyrosine kinase (BTK) inhibition | nih.gov |

| Pyrazolo[4,3-c]cinnolines | Anti-inflammatory | Phosphodiesterase 4 (PDE4) inhibition | mdpi.com |

| Cinnoline Derivatives | Anti-inflammatory | Human Neutrophil Elastase (HNE) inhibition | nih.gov |

| Cinnoline-1,2,3-triazoles | Antimicrobial | Inhibition of E. coli topoisomerase II DNA gyrase B | researchgate.net |

| Cinnoline Derivative 20 | Antiprotozoal | Inhibition of siderophore biosynthesis | nih.gov |

Applications of Cinnoline 7 Carboxylic Acid Beyond Bio Clinical Domains

Cinnoline-7-carboxylic Acid as a Precursor in Diverse Organic Syntheses

The cinnoline (B1195905) ring system is a significant heterocyclic motif that has garnered considerable attention in chemical research due to its structural and functional properties. pnrjournal.com The synthesis of the core cinnoline structure can be achieved through various methods, such as the Richter cinnoline synthesis, which initially produces a hydroxylated cinnoline carboxylic acid derivative that can be further modified. wikipedia.org This highlights the role of cinnoline carboxylic acids as key intermediates in the synthesis of the parent heterocycle and its derivatives. wikipedia.org

This compound, specifically, possesses two primary reactive sites for further chemical elaboration: the carboxylic acid group at the 7-position and the nitrogen atoms within the heterocyclic ring. The carboxylic acid functional group is particularly valuable in organic synthesis as it can be converted into a wide array of other functional groups, such as esters, amides, and acid halides. These transformations allow for the coupling of the cinnoline scaffold to other molecules, enabling the construction of more complex chemical architectures. The development of synthetic routes to cinnoline structures is an active area of investigation, reflecting their importance as "privileged scaffolds" in the creation of new materials. researchgate.net The versatility of cinnoline derivatives makes them foundational components in a variety of organic and pharmacological processes. pnrjournal.com

Role in the Development of Advanced Materials

The electron-accepting ability and rigid, planar structure of the cinnoline core make it an attractive candidate for the design of advanced materials with specific optical and electronic properties. researchgate.net

The synthesis of novel dyes often relies on chromophoric systems built from aromatic and heterocyclic scaffolds. While specific examples detailing the use of this compound in dye synthesis are not extensively documented, the related quinoline (B57606) structure is a well-established component in various dyes, including cyanine (B1664457) dyes. nih.gov The general synthetic strategy for such dyes often involves the condensation of two heterocyclic units through a polymethine chain. The carboxylic acid group on the this compound molecule could serve as a reactive handle to link the cinnoline core into a larger conjugated system, a key feature of many organic dyes.

The cinnoline ring system is a component in certain molecules that exhibit luminescence. researchgate.net Research into related heterocyclic compounds, such as quinolines, has shown that strategic placement of functional groups can induce or tune fluorescence. For instance, the addition of a dimethylamino group at the 7-position of a quinoline-2-carboxylic acid scaffold resulted in a fluorescent compound. nih.gov This suggests that the this compound framework could be similarly modified to produce novel fluorescent materials. The development of such materials is of significant interest for applications in sensing and imaging. For example, quinoline-based fluorescent sensors have been designed for the detection of carboxylic acids. beilstein-journals.org

Research into Agricultural Applications of Cinnoline Derivatives

Cinnoline derivatives have been identified as a class of compounds with significant potential in agriculture, where they are explored for use as agrochemicals. pnrjournal.comresearchgate.netresearchgate.net

The development of herbicides is a major focus of agrochemical research, and carboxylic acid derivatives represent a significant class of herbicidal compounds. nih.govresearchgate.net Certain cinnoline derivatives have been investigated and patented for their herbicidal activity. researchgate.net For example, phenoxy-substituted nitrogen heterocycles, including derivatives of cinnoline, have demonstrated the ability to control the growth of unwanted plants, such as barnyard grass. researchgate.net The herbicidal activity of these molecules is rooted in their ability to interfere with essential biological processes in the target plants. The specific structure of the cinnoline ring combined with the carboxylic acid moiety and other substituents can be optimized to enhance this activity and selectivity. nih.gov

Table 1: Examples of Cinnoline Derivatives with Herbicidal Activity

| Derivative Class | Target Weed | Efficacy |

| Phenoxy substituted cinnolines | Barnyard Grass | Complete control at 5 kg/ha researchgate.net |

| 4-(hydroxyimino-methyl)cinnoline oxide | General unwanted plants | Under investigation researchgate.net |

This table is for illustrative purposes and is based on findings for the broader class of cinnoline derivatives.

Beyond herbicidal action, certain cinnoline derivatives have been explored for more specialized agricultural roles, such as pollen suppression. This application is particularly useful in the production of hybrid crops, where controlled pollination is essential. Research has identified that derivatives of 4-oxocinnoline-3-carboxylic acid possess pollen suppressant activity. researchgate.net These compounds can effectively inhibit pollen development or viability in certain crops, such as wheat, facilitating the creation of hybrid varieties with desirable traits. researchgate.net

Table 2: Cinnoline Derivatives in Pollen Suppression

| Compound Class | Application | Crop |

| 4-oxocinnoline-3-carboxylic acids | Pollen Suppressant | Wheat researchgate.net |

This table highlights findings for a specific class of cinnoline carboxylic acids.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products